molecular formula C18H17NO6S B2889650 methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylate CAS No. 1327176-74-8

methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylate

Cat. No.: B2889650
CAS No.: 1327176-74-8
M. Wt: 375.4
InChI Key: VHODYJXXEAOQKY-ATVHPVEESA-N
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Description

Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylate is a complex organic compound characterized by its unique structural features. It contains a benzodioxin ring, an amino group, and a phenylsulfonyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylate typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with a suitable acrylate derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)propanoate
  • Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)butanoate

Uniqueness

Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl (Z)-2-(benzenesulfonyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S/c1-23-18(20)17(26(21,22)14-5-3-2-4-6-14)12-19-13-7-8-15-16(11-13)25-10-9-24-15/h2-8,11-12,19H,9-10H2,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHODYJXXEAOQKY-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/NC1=CC2=C(C=C1)OCCO2)/S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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